Doxacurium vs. Pancuronium: Heart Rate Stability and Recovery Predictability in ICU Neuromuscular Blockade
In a multicenter, prospective, double-blind, randomized study comparing doxacurium and pancuronium in 40 critically ill ICU patients requiring neuromuscular blockade for mechanical ventilation for ≥24 hours, pancuronium produced a statistically significant increase in heart rate (tachycardia), while doxacurium produced no change. Furthermore, doxacurium demonstrated a significantly shorter and less variable recovery time compared to pancuronium [1].
| Evidence Dimension | Heart rate change post-initial dose |
|---|---|
| Target Compound Data | Doxacurium: 107 ± 21 bpm post-injection vs. 109 ± 21 bpm pre-injection (p > 0.05, no significant change) |
| Comparator Or Baseline | Pancuronium: 120 ± 23 bpm post-injection vs. 109 ± 22 bpm pre-injection (p < 0.05, significant tachycardia) |
| Quantified Difference | Pancuronium increased HR by 11 bpm; doxacurium decreased HR by 2 bpm (non-significant) |
| Conditions | Initial bolus dose: doxacurium 0.04 mg/kg; pancuronium 0.07 mg/kg. ICU patients with mechanical ventilation, vital signs measured every minute for 15 minutes post-dose. |
Why This Matters
This directly impacts procurement selection for ICU protocols where tachycardia avoidance is a clinical priority—pancuronium introduces an unacceptable hemodynamic variable, whereas doxacurium maintains cardiovascular neutrality.
- [1] Murray MJ, Coursin DB, Scuderi PE, Kamath G, Prough DS. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents. Crit Care Med. 1995 Mar;23(3):450-8. doi: 10.1097/00003246-199503000-00007. PMID: 7874894. View Source
